2-脱氧-α-L-赤藓糖呋喃糖

描述

Synthesis Analysis

The synthesis of 2-Deoxy-alpha-L-erythro-pentofuranose has been approached through various chemical routes. One efficient method involves the Barton-type free-radical deoxygenation reaction starting from L-arabinose, demonstrating a practical approach for large-scale synthesis (Chong & Chu, 2002). Additionally, the conversion from L-xylose to protected 3-deoxy sugar derivatives highlights the versatility of sugar starting materials in synthesizing this pentose derivative (Mathé, Imbach, & Gosselin, 1999).

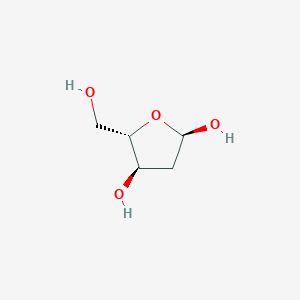

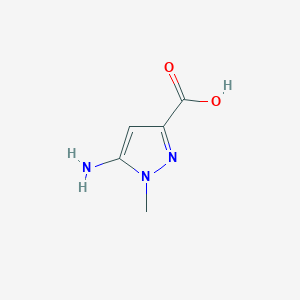

Molecular Structure Analysis

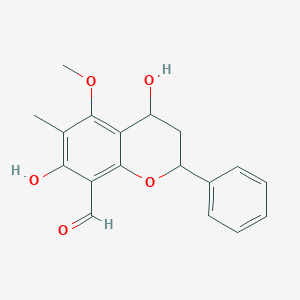

The molecular structure of 2-Deoxy-alpha-L-erythro-pentofuranose, particularly the hydroxymethyl group conformation, significantly influences its chemical behavior and interaction with other molecules. Ab initio molecular orbital calculations have provided insights into the conformational energies and structural parameters, revealing the effects of the C4−C5 bond rotation on its energy profile and geometry (Cloran, Carmichael, & Serianni, 2001).

Chemical Reactions and Properties

2-Deoxy-alpha-L-erythro-pentofuranose undergoes various chemical reactions, showcasing its reactivity and utility in synthesizing nucleoside analogues. These reactions include glycosylation processes to form antiviral nucleosides, though the synthesized compounds in one study did not exhibit significant antiviral activity (Génu-Dellac et al., 1991).

Physical Properties Analysis

The mutarotation of 2-deoxy-beta-D-erythro-pentose in aqueous solutions and its kinetic complexity provide valuable information on the physical properties of 2-Deoxy-alpha-L-erythro-pentofuranose. The equilibrium mixture of pyranose and furanose forms and their ratios at different temperatures highlight the dynamic nature of this sugar in solution (Lemieux, Anderson, & Conner, 1971).

科学研究应用

在血管生成和伤口愈合中的作用

2-脱氧-D-核糖 (2dDR) 是一种与 2-脱氧-α-L-赤藓糖呋喃糖相关的糖,其在伤口敷料开发中的一种新应用已被探索,旨在诱导慢性伤口的血管生成。Dikici 等人 (2021) 进行的研究证明了 2dDR 的促血管生成特性,显示了其在正常和糖尿病大鼠模型中刺激新血管形成和伤口愈合的有效性。这种糖能够上调血管内皮生长因子 (VEGF) 的产生,并且具有优异的稳定性、成本效益和易于掺入伤口敷料的特性,使其成为伤口愈合应用中 VEGF 的有吸引力的替代品 (Dikici et al., 2021).

代谢和生物标志物研究

2-脱氧-α-L-赤藓糖呋喃糖及其衍生物也因其在哺乳动物代谢中的作用和作为代谢功能障碍的预测性生物标志物而受到研究。Ortiz 和 Field (2020) 回顾了理解哺乳动物代谢赤藓糖醇(一种与 2-脱氧糖相关的多元醇)的最新进展,突出了其作为心脏代谢疾病风险生物标志物的潜力。这项研究强调了了解与糖醇和相关化合物相关的代谢途径和健康影响的重要性 (Ortiz & Field, 2020).

安全和危害

When handling 2-Deoxy-alpha-L-erythro-pentofuranose, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2R,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-MROZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@H]1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300994 | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-alpha-L-erythro-pentofuranose | |

CAS RN |

113890-35-0 | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113890-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)